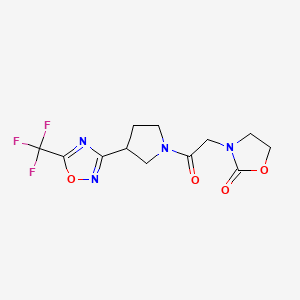
3-(2-Oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2-Oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C12H13F3N4O4 and its molecular weight is 334.255. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2-Oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is a synthetic organic molecule featuring a complex structure that includes a trifluoromethyl group and oxazolidinone moiety. The biological activity of this compound has garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial and antidiabetic research.
Chemical Structure
The structural formula of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors involved in metabolic pathways. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to biological targets, which may lead to significant inhibition or activation of specific pathways.
Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole rings exhibit notable antimicrobial properties. The presence of the trifluoromethyl group in this compound is believed to enhance its efficacy against various bacterial strains. In vitro studies have shown that derivatives of oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 50 |
| Escherichia coli | 15 | 50 |
| Pseudomonas aeruginosa | 20 | 50 |
Antidiabetic Activity
The compound's potential as an antidiabetic agent has also been explored. In vitro assays targeting key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase, have revealed promising inhibitory effects.
| Enzyme | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| α-Glucosidase | 4.58 | 1.58 (Acarbose) |
| α-Amylase | 6.28 | 2.00 (Acarbose) |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various derivatives of oxadiazole compounds, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited strong antibacterial activity against resistant strains, suggesting their potential as new antibiotic agents.
- Antidiabetic Properties : Another study investigated the antidiabetic effects of similar oxazolidinone derivatives in diabetic rat models. The results showed a significant reduction in blood glucose levels post-treatment, indicating that these compounds could serve as effective therapeutic agents for managing diabetes.
Eigenschaften
IUPAC Name |
3-[2-oxo-2-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4O4/c13-12(14,15)10-16-9(17-23-10)7-1-2-18(5-7)8(20)6-19-3-4-22-11(19)21/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDHUOMQVGIZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














